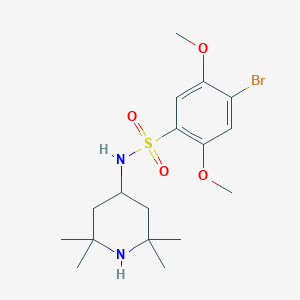
2-methoxy-N-(2-methoxyethyl)-5-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-(2-methoxyethyl)-5-methylbenzenesulfonamide, also known as MMBS, is a sulfonamide derivative that has been widely used in scientific research for its unique biochemical and physiological properties. MMBS has been found to possess a wide range of potential applications in the field of medicine, including as a potential treatment for cancer, inflammation, and neurological disorders. In
Wirkmechanismus
The mechanism of action of 2-methoxy-N-(2-methoxyethyl)-5-methylbenzenesulfonamide involves the inhibition of carbonic anhydrase IX, which is an enzyme that plays a key role in the regulation of pH in the tumor microenvironment. This inhibition leads to a decrease in the acidity of the tumor microenvironment, which in turn reduces the invasiveness and metastatic potential of cancer cells. 2-methoxy-N-(2-methoxyethyl)-5-methylbenzenesulfonamide has also been found to possess anti-inflammatory and neuroprotective effects, although the exact mechanism of these effects is still unclear.
Biochemical and Physiological Effects:
2-methoxy-N-(2-methoxyethyl)-5-methylbenzenesulfonamide has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition leads to a decrease in the acidity of the tumor microenvironment, which in turn reduces the invasiveness and metastatic potential of cancer cells. 2-methoxy-N-(2-methoxyethyl)-5-methylbenzenesulfonamide has also been found to possess anti-inflammatory and neuroprotective effects, although the exact mechanism of these effects is still unclear.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-methoxy-N-(2-methoxyethyl)-5-methylbenzenesulfonamide in lab experiments is its ability to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition leads to a decrease in the acidity of the tumor microenvironment, which in turn reduces the invasiveness and metastatic potential of cancer cells. However, one of the limitations of using 2-methoxy-N-(2-methoxyethyl)-5-methylbenzenesulfonamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for further research on 2-methoxy-N-(2-methoxyethyl)-5-methylbenzenesulfonamide. One possible direction is to explore its potential as a treatment for other types of cancer, such as breast cancer and lung cancer. Another possible direction is to investigate its anti-inflammatory and neuroprotective effects, and to determine the mechanism of these effects. Additionally, further research could be conducted to explore the potential side effects and toxicity of 2-methoxy-N-(2-methoxyethyl)-5-methylbenzenesulfonamide, in order to determine its safety for use in humans.
Synthesemethoden
The synthesis of 2-methoxy-N-(2-methoxyethyl)-5-methylbenzenesulfonamide involves the reaction between 5-methyl-2-nitrobenzenesulfonamide and 2-methoxyethylamine in the presence of a reducing agent such as palladium-carbon. The reaction yields 2-methoxy-N-(2-methoxyethyl)-5-methylbenzenesulfonamide as a white crystalline solid with a melting point of 123-125°C.
Wissenschaftliche Forschungsanwendungen
2-methoxy-N-(2-methoxyethyl)-5-methylbenzenesulfonamide has been widely used in scientific research due to its unique properties. It has been found to possess anti-inflammatory, anti-cancer, and neuroprotective effects. 2-methoxy-N-(2-methoxyethyl)-5-methylbenzenesulfonamide has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition leads to a decrease in the acidity of the tumor microenvironment, which in turn reduces the invasiveness and metastatic potential of cancer cells.
Eigenschaften
Produktname |
2-methoxy-N-(2-methoxyethyl)-5-methylbenzenesulfonamide |
|---|---|
Molekularformel |
C11H17NO4S |
Molekulargewicht |
259.32 g/mol |
IUPAC-Name |
2-methoxy-N-(2-methoxyethyl)-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H17NO4S/c1-9-4-5-10(16-3)11(8-9)17(13,14)12-6-7-15-2/h4-5,8,12H,6-7H2,1-3H3 |
InChI-Schlüssel |
QXOGWTCCNYBYCN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCOC |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B224999.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B225000.png)


![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-(3-pyridyl)piperidine](/img/structure/B225028.png)





![1-[(4-iodophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B225089.png)
![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B225090.png)

